molecular formula C23H22N2O3 B11349938 3,5,6-trimethyl-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide

3,5,6-trimethyl-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide

Cat. No.: B11349938
M. Wt: 374.4 g/mol
InChI Key: SEDRYMCTGNGZKZ-UHFFFAOYSA-N
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Description

3,5,6-trimethyl-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,6-trimethyl-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide typically involves multiple steps, including the formation of the benzofuran core, the introduction of the pyridinyl and furan groups, and the final carboxamide formation. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3,5,6-trimethyl-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridinyl and furan groups, using appropriate nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

3,5,6-trimethyl-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5,6-trimethyl-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5,6-trimethyl-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide is unique due to its combination of functional groups and structural features, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H22N2O3

Molecular Weight

374.4 g/mol

IUPAC Name

3,5,6-trimethyl-N-[(5-methylfuran-2-yl)methyl]-N-pyridin-2-yl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C23H22N2O3/c1-14-11-19-17(4)22(28-20(19)12-15(14)2)23(26)25(21-7-5-6-10-24-21)13-18-9-8-16(3)27-18/h5-12H,13H2,1-4H3

InChI Key

SEDRYMCTGNGZKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CN(C2=CC=CC=N2)C(=O)C3=C(C4=C(O3)C=C(C(=C4)C)C)C

Origin of Product

United States

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